4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrolone core, substituted with fluoro, methoxy, hydroxy, and furan groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 3-fluoro-4-methoxybenzoic acid and furan-2-carbaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-methoxybenzoyl)benzoic acid
- 3-fluoro-4-methoxybenzoic acid
- 4-hydroxyphenyl-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C23H18FNO6 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18FNO6/c1-30-18-9-6-14(11-17(18)24)21(27)19-20(13-4-7-15(26)8-5-13)25(23(29)22(19)28)12-16-3-2-10-31-16/h2-11,20,26-27H,12H2,1H3/b21-19- |
InChI Key |
OLWWKSFXTWSIHG-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.